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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo ziprasidone, also known as keto-ziprasidone, is a key intermediate and a major
impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. Understanding its
synthesis is crucial for controlling impurity profiles in the manufacturing of ziprasidone and for
researchers investigating its pharmacological properties. This technical guide provides a
comprehensive overview of the synthesis pathway of 3-Oxo ziprasidone, including detailed
experimental protocols, quantitative data, and characterization information.

Synthesis Pathway

The primary synthetic route to 3-Oxo ziprasidone involves the condensation of two key
intermediates: 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-
benzisothiazole. This reaction is a nucleophilic substitution where the secondary amine of the
piperazine ring attacks the electrophilic carbon of the chloroacetyl group.

The overall reaction scheme is depicted below:
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Figure 1: Synthesis of 3-Oxo ziprasidone.

Experimental Protocols

This section details the experimental procedures for the synthesis of the necessary starting
materials and 3-Oxo ziprasidone itself.

Synthesis of 5-(2-chloroacetyl)-6-chloroindolin-2-one

This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with
chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Procedure:

» To a stirred suspension of aluminum chloride in a suitable inert solvent (e.g.,
dichloromethane), add 6-chlorooxindole portion-wise at a controlled temperature (typically O-
5°C).
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» Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below
10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until completion (monitored by TLC or HPLC).

e The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and
concentrated hydrochloric acid.

e The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(2-
chloroacetyl)-6-chloroindolin-2-one.

Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole

This intermediate is synthesized by the reaction of 3-chloro-1,2-benzisothiazole with an excess
of piperazine.

Experimental Procedure:

o A mixture of 3-chloro-1,2-benzisothiazole and a molar excess of piperazine is heated in a
suitable solvent (e.g., a high-boiling point alcohol or in the absence of a solvent at elevated
temperatures).

o The reaction is maintained at a high temperature (e.g., 120-150 °C) for several hours.

o After completion, the reaction mixture is cooled, and the excess piperazine is removed (e.g.,
by vacuum distillation or by washing with water).

e The crude product is then purified by recrystallization from a suitable solvent to yield 3-(1-
piperazinyl)-1,2-benzisothiazole.

Synthesis of 3-Oxo ziprasidone

The final step is the condensation of the two prepared intermediates.

Experimental Procedure:
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In a reaction vessel, a mixture of 5-(2-chloroacetyl)-6-chloroindolin-2-one, 3-(1-
piperazinyl)-1,2-benzisothiazole, and a base (e.g., sodium carbonate) is suspended in a
suitable solvent (e.g., cyclohexane).[1]

Catalytic amounts of sodium iodide and a phase-transfer catalyst such as
tetrabutylammonium bromide (TBAB) are added to the suspension.[1]

The reaction mixture is heated to reflux and maintained at this temperature for several hours,
with the progress monitored by an appropriate analytical technique (e.g., HPLC).[1]

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated
product is collected by filtration.

The crude product is washed with the reaction solvent and then with water to remove any
inorganic salts.

Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
a mixture of a C1-C5 alcohol and a halogenated solvent) to yield pure 3-Oxo ziprasidone.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-Oxo
ziprasidone. Please note that yields and purity can vary depending on the specific reaction

conditions and purification methods employed.
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Parameter Value Reference

Starting Materials

5-(2-chloroacetyl)-6-

) ) 1.0 equivalent General Stoichiometry

chloroindolin-2-one
3-(1-piperazinyl)-1,2- ] o

] ) 1.0 - 1.2 equivalents General Stoichiometry
benzisothiazole
Reaction Conditions
Base (Sodium Carbonate) 2.0 - 3.0 equivalents [1]
Solvent Cyclohexane [1]
Catalyst (Sodium lodide) Catalytic amount [1]
Catalyst (TBAB) Catalytic amount [1]
Temperature Reflux [1]
Product

] Variable, typically moderate to
Yield ] -
high

Purity (after purification) >98% -

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the
synthesized 3-Oxo ziprasidone.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Oxo ziprasidone shows characteristic absorption peaks for its functional
groups.
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Functional Group Wavenumber (cm~—?) Reference
Amide N-H stretch ~3437 (broad) [1]
Ketone C=0 stretch ~1732 [1]
Amide C=0 stretch ~1716 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data are crucial for structural elucidation. While specific literature
data for 3-Oxo ziprasidone is not readily available, the expected chemical shifts can be
predicted based on the structure and comparison with related compounds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 3-Oxo ziprasidone. The expected
molecular ion peak would correspond to its molecular formula, C21H19CIN4O2S.

Parameter Value Reference
Molecular Formula C21H19CIN4O2S [2]
Molecular Weight 426.92 g/mol [2]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 3-Oxo ziprasidone,
from starting materials to the final purified product.
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Figure 2: Synthesis workflow for 3-Oxo ziprasidone.
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Conclusion

This technical guide provides a detailed overview of the synthesis of 3-Oxo ziprasidone. The
described pathway, involving the condensation of 5-(2-chloroacetyl)-6-chloroindolin-2-one and
3-(1-piperazinyl)-1,2-benzisothiazole, is a well-established method for obtaining this key
intermediate. By following the outlined experimental protocols and utilizing the provided
characterization data, researchers and drug development professionals can effectively
synthesize and analyze 3-Oxo ziprasidone for their specific applications. Careful control of
reaction conditions and purification procedures is paramount to achieving high purity and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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